2,2-Dimethyl-5-ethyl-3-thiazoline

Flavour Chemistry Regulatory Science Food Additive Safety

2,2-Dimethyl-5-ethyl-3-thiazoline (CAS 108284-84-0) is a synthetic 3-thiazoline heterocycle with the molecular formula C7H13NS and a molecular weight of 143.25 g/mol. It belongs to a class of sulfur/nitrogen-containing Maillard reaction products that are extensively studied for their potent aroma properties; however, published literature on this specific substitution isomer remains sparse, with most characterization data limited to fundamental physicochemical properties derived from chemical database listings.

Molecular Formula C7H13NS
Molecular Weight 143.25 g/mol
CAS No. 108284-84-0
Cat. No. B009718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-5-ethyl-3-thiazoline
CAS108284-84-0
Synonyms5-ethyl-2,2-dimethyl-5H-1,3-thiazole
Molecular FormulaC7H13NS
Molecular Weight143.25 g/mol
Structural Identifiers
SMILESCCC1C=NC(S1)(C)C
InChIInChI=1S/C7H13NS/c1-4-6-5-8-7(2,3)9-6/h5-6H,4H2,1-3H3
InChIKeyDKGWHMFICNUFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-5-ethyl-3-thiazoline (CAS 108284-84-0): Technical Baseline for Thiazoline Analogue Selection


2,2-Dimethyl-5-ethyl-3-thiazoline (CAS 108284-84-0) is a synthetic 3-thiazoline heterocycle with the molecular formula C7H13NS and a molecular weight of 143.25 g/mol . It belongs to a class of sulfur/nitrogen-containing Maillard reaction products that are extensively studied for their potent aroma properties; however, published literature on this specific substitution isomer remains sparse, with most characterization data limited to fundamental physicochemical properties derived from chemical database listings [1].

Why 2-Ethyl-4,5-dimethyl-3-thiazoline Cannot Substitute for 2,2-Dimethyl-5-ethyl-3-thiazoline in Research or Industrial Settings


Despite sharing an identical molecular formula (C7H13NS) with the commercially established food-grade flavourant 2-ethyl-4,5-dimethyl-3-thiazoline (FEMA 3620, JECFA 1058), 2,2-dimethyl-5-ethyl-3-thiazoline diverges critically in its regulatory standing, physical properties, and documented occurrence in odour-active fractions. The target compound lacks GRAS/FEMA designation, restricting its use to non-food technical applications, and its gem-dimethyl substitution at the 2-position yields a markedly higher refractive index (1.535 versus ~1.493) and density (1.03 g/cm³ versus ~1.00 g/cm³) compared to the 2-ethyl-4,5-dimethyl isomer, fundamentally altering its behaviour in physical processing and formulation [1].

Quantitative Comparative Evidence for 2,2-Dimethyl-5-ethyl-3-thiazoline Against Closest Thiazoline Isomers


Regulatory Clearance Gap: Absence of Food-Grade Designation Versus 2-Ethyl-4,5-dimethyl-3-thiazoline

2,2-Dimethyl-5-ethyl-3-thiazoline holds no FEMA GRAS, JECFA, or FDA EAFUS/UNII listing. In direct contrast, its structural isomer 2-ethyl-4,5-dimethyl-3-thiazoline is fully designated as FEMA 3620 and JECFA 1058 with a published purity specification of minimum 98% as a food flavouring agent [1][2]. This regulatory asymmetry means the target compound is not interchangeable for food, beverage, or oral consumer product applications, positioning it strictly as a research or industrial intermediate .

Flavour Chemistry Regulatory Science Food Additive Safety

Refractive Index Divergence: Impact on Optical Detection and Purity Monitoring

The measured refractive index of 2,2-dimethyl-5-ethyl-3-thiazoline is 1.535 (at unspecified wavelength and temperature, reported in chemnet databases) , substantially higher than the range of 1.490-1.495 reported for its 2-ethyl-4,5-dimethyl isomer in the FAO JECFA specification [1]. This difference of approximately 0.04-0.045 refractive index units exceeds typical batch-to-batch variability and provides a clear optical signature for distinguishing the two isomers via refractometry during incoming inspection or process monitoring.

Analytical Chemistry Quality Control Process Engineering

Liquid Density and Boiling Point Profile: Differentiating Physical Behaviour from the JECFA-Certified Isomer

The density of 2,2-dimethyl-5-ethyl-3-thiazoline is reported as 1.03 g/cm³ with a boiling point of 218.1 °C at 760 mmHg . The 2-ethyl-4,5-dimethyl isomer, by contrast, exhibits a specific gravity specification of 1.001–1.010 and a boiling point of 50 °C at 3 mmHg (JECFA specification) [1]. While a direct atmospheric boiling point for the comparator is not available in these sources, the ~3% higher liquid density of the target compound at room temperature is consistent with the gem-dimethyl substitution pattern producing more efficient molecular packing than the ethyl/methyl topology of the comparator.

Thermophysical Properties Formulation Science Separations

Documented Occurrence Gap: Absence from Cooked Meat Aroma Fractions Versus Two Novel 3-Thiazolines

A 2022 systematic comparison of beef and chicken broth aroma identified two novel 3-thiazolines—5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline—as odour-active compounds contributing to meaty aroma in both matrices, with synthesis explicitly reported from their corresponding aldehyde and mercaptoketone precursors [1]. 2,2-Dimethyl-5-ethyl-3-thiazoline was not detected in these extracts, implying that its formation pathway from classical Maillard precursors differs from that of the identified isomers. This absence is not evidence of inactivity but rather of distinct precursor requirements (e.g., acetone-derived gem-dimethyl rather than aldehyde-derived alkyl substitution), which may confer unique aroma properties exploitable in process flavour development.

Aroma Chemistry GC-Olfactometry Maillard Reaction

Vapour Pressure as a Handling and Volatility Differentiator**

The vapour pressure of 2,2-dimethyl-5-ethyl-3-thiazoline is reported as 0.189 mmHg at 25 °C . While direct vapour pressure data for the 2-ethyl-4,5-dimethyl isomer are not available in the retrieved sources, the flash point of the target compound is 85.7 °C versus 65 °C for the comparator (ChemWhat data for FEMA 3620) , suggesting lower headspace volatility and potentially reduced inhalation exposure risk under standard laboratory handling conditions.

Volatility Occupational Safety Headspace Analysis

Tautomeric and Substitution-Pattern Stability from Gem-Dimethyl Architecture

The IUPAC name 5-ethyl-2,2-dimethyl-5H-1,3-thiazole indicates a 5H-tautomeric form in which the 5-position carbon bears a single hydrogen, distinguishing it from the 2,5-dihydro form commonly associated with 2-ethyl-4,5-dimethyl-3-thiazoline [1]. The quaternary (gem-dimethyl) carbon at position 2 eliminates the possibility of imine-enamine tautomerism involving that centre and sterically shields the C=N bond, which may confer resistance to nucleophilic attack or hydrolytic ring-opening relative to 2-alkyl-substituted analogues, although specific stability studies have not been located.

Structural Chemistry Stability Synthesis Design

Procurement-Driven Application Scenarios for 2,2-Dimethyl-5-ethyl-3-thiazoline Based on Quantitative Differentiation Evidence


Non-Food Thiazoline Reference Standard for Analytical Method Development

Given its demonstrated absence from FEMA/JECFA food additive listings [Section 3, Evidence 1], 2,2-dimethyl-5-ethyl-3-thiazoline is uniquely suited as a non-food-grade analytical reference standard for HPLC, GC-MS, or refractometric method validation in laboratories that must maintain strict segregation between food-approved and industrial compounds. Its distinct refractive index (1.535) versus the food-grade isomer (~1.493) [Section 3, Evidence 2] enables rapid binary-mixture verification. [1]

Process Flavour Discovery: Unexplored 3-Thiazoline Scaffold for Novel Aroma Screening

The 2022 finding that two related 3-thiazolines contribute to meaty aroma while the target compound was not detected in those fractions [Section 3, Evidence 4] suggests an open research opportunity: this isomer may produce entirely different olfactory notes through alternative Maillard pathways. Industrial flavour houses seeking patentable, non-obvious meat or roasted flavour molecules can systematically screen this gem-dimethyl scaffold under varied thermal reaction conditions. [1]

Synthetic Intermediate Requiring Architectural Stability Under Reactive Conditions

The quaternary gem-dimethyl carbon at position 2 eliminates enamine-enamine tautomerisation and provides steric protection to the thiazoline ring [Section 3, Evidence 6], making this compound a strong candidate for multi-step syntheses where the heterocyclic ring must survive acidic, basic, or nucleophilic conditions that would degrade or tautomerise 2-alkyl-substituted thiazolines. Its higher flash point (85.7 °C vs. 65 °C) [Section 3, Evidence 5] also broadens the safe thermal operating window for solvent-free or high-temperature reactions.

Physical Separation and Formulation Research

The measurable density difference (1.03 g/cm³ vs. ~1.00 g/cm³ for the food-grade isomer) [Section 3, Evidence 3] and the quantified vapour pressure of 0.189 mmHg at 25 °C [Section 3, Evidence 5] provide concrete parameters for designing liquid-liquid extraction cascades, vapour-liquid equilibrium models, or microencapsulation matrices where thiazoline isomers must be distinguished by physical rather than spectroscopic means. Procurement teams evaluating isomers for separation process development can use these values as initial design inputs.

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